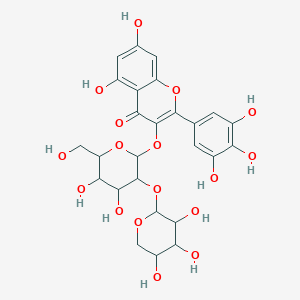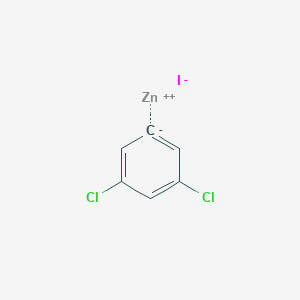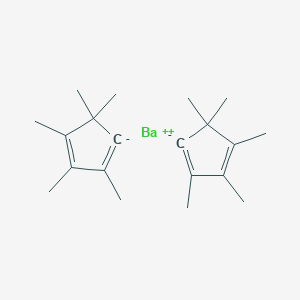
Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopentadiene Reaction: One common method involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene.
Metal-Catalyzed Carbon-Carbon Bond Formation: Another method involves the use of metal catalysts to facilitate carbon-carbon bond formation, leading to the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene.
Industrial Production Methods: The industrial production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Synthesis: The compound serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, which is used in various coordination chemistry applications.
Catalysis: It is used as a ligand in iridium-catalyzed transformations of alcohols to amides.
Biology and Medicine:
Electron Mediator: The compound acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide.
Industry:
Wirkmechanismus
The compound exerts its effects primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved include the formation of metal-ligand bonds and the stabilization of transition states during catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is similar in structure but does not contain the barium ion.
Bis(pentamethylcyclopentadienyl)barium: This compound contains two pentamethylcyclopentadienyl ligands coordinated to a barium ion.
Uniqueness: Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to the presence of the barium ion, which imparts distinct chemical properties and reactivity compared to similar compounds without the barium ion.
Eigenschaften
Molekularformel |
C20H30Ba |
|---|---|
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ba/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
ZVWNPBSWYPWMIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


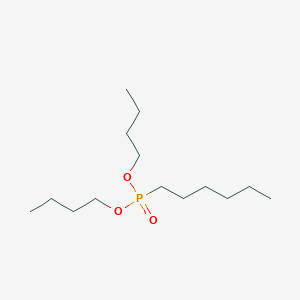
amine](/img/structure/B15093383.png)
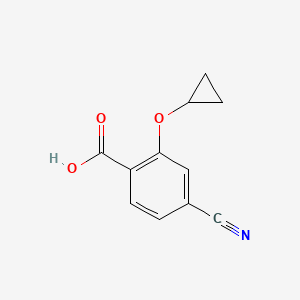
![3-[2-[2-[2-[2-[2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B15093394.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
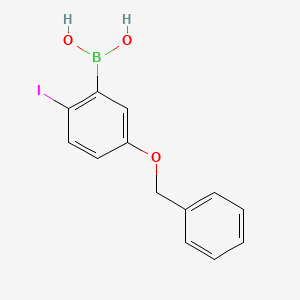
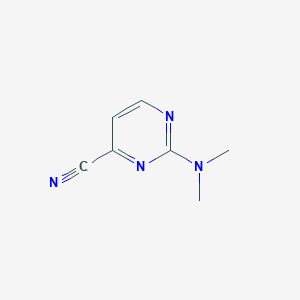
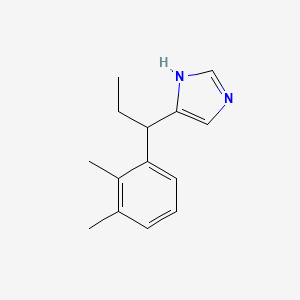
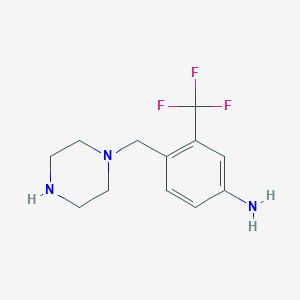
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
